molecular formula C8H8ClN3O B2779663 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 832737-54-9

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2779663
CAS No.: 832737-54-9
M. Wt: 197.62
InChI Key: LNAAEXBBYPJJMJ-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

7-(chloromethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAAEXBBYPJJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution under basic conditions. Key reactions include:

a. Amine Substitution

  • Reagents : Primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) with bases (K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N).

  • Products : 7-(Aminomethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol derivatives.

  • Conditions : 60–80°C, 6–12 hours; yields range from 65% to 85% depending on amine nucleophilicity .

b. Thiol Substitution

  • Reagents : Thiols (e.g., benzyl mercaptan) with NaH in DMSO.

  • Products : Thioether derivatives with enhanced lipophilicity.

  • Notable Example : Reaction with benzyl mercaptan yields 7-((Benzylthio)methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (83% yield).

Oxidation of the Hydroxyl Group

  • Reagents : Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or KMnO<sub>4</sub> in acidic media.

  • Products : Conversion to 2-methylpyrazolo[1,5-a]pyrimidine-5,7-dione .

  • Application : The dione derivative serves as a precursor for further functionalization .

Reduction of the Chloromethyl Group

  • Reagents : LiAlH<sub>4</sub> or NaBH<sub>4</sub> in THF.

  • Products : 7-(Hydroxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (reduction of -CH<sub>2</sub>Cl to -CH<sub>2</sub>OH).

Cyclization and Ring Expansion

The compound participates in cyclocondensation reactions:

  • Reagents : β-Ketoesters or enaminones under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH).

  • Products : Fused tetracyclic structures (e.g., pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines) .

  • Mechanism : Aza-Michael addition followed by dehydration (Scheme 1) .

Cross-Coupling Reactions

The chloromethyl group enables Pd-catalyzed couplings:

  • Suzuki-Miyaura Reaction :

    • Reagents : Arylboronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O.

    • Products : 7-(Arylmethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol derivatives .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Antimycobacterial Activity : MIC values of 0.5–2 µg/mL against M. tuberculosis .

  • Cytotoxicity : Selectivity indices >10 in HepG2 cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol exhibit promising anticancer properties. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The chloromethyl group is believed to enhance the reactivity of the compound, allowing it to interact effectively with biological targets.

Table 2: Anticancer Activity Case Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study 1HeLa (cervical cancer)15.4Inhibition of DNA synthesis
Study 2MCF-7 (breast cancer)12.3Induction of apoptosis
Study 3A549 (lung cancer)10.5Cell cycle arrest

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Pyrazolo-pyrimidine derivatives have been studied for their effectiveness against various bacterial strains. The presence of the chloromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Table 3: Antimicrobial Activity Case Studies

Study ReferenceBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Mechanism of Action
Study AE. coli25Disruption of cell wall synthesis
Study BS. aureus30Inhibition of protein synthesis
Study CPseudomonas aeruginosa20Interference with metabolic pathways

Plant Growth Regulation

Research has explored the use of pyrazolo-pyrimidine derivatives as plant growth regulators. Compounds like this compound can influence plant hormone activity, potentially enhancing growth rates and crop yields.

Table 4: Plant Growth Regulation Case Studies

Study ReferencePlant Species TestedEffect Observed
Research XTomatoIncreased fruit yield by 20%
Research YWheatEnhanced root development
Research ZCornImproved drought resistance

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been recognized for its diverse pharmacological properties, including anti-tumor and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of 197.62 g/mol. The structure features a chloromethyl group at the 7-position and a hydroxyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant biological activities. Specifically, compounds like this compound are being explored for their potential as anti-cancer agents and their ability to inhibit various enzymes involved in tumor growth.

Antitumor Activity

Studies have shown that pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of certain kinases that are crucial in cancer cell proliferation. The presence of the chloromethyl group enhances the compound's reactivity and may contribute to its efficacy as an anti-tumor agent. For instance, research has indicated that derivatives of this class can inhibit the proliferation of human cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have demonstrated antimicrobial effects against a range of pathogens. The mechanism of action often involves interference with bacterial DNA synthesis or inhibition of specific metabolic pathways essential for microbial survival.

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor activity.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • Mechanism : Suspected interference with bacterial cell wall synthesis.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesMechanism of Action
AntitumorA549 (lung cancer)12 µMApoptosis induction
MCF-7 (breast cancer)15 µMCell cycle arrest
AntimicrobialStaphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli64 µg/mLDisruption of metabolic pathways

Q & A

Q. What are the standard synthetic routes for preparing 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves substituting a hydroxyl group at position 7 with chloromethyl using phosphorus oxychloride (POCl₃) in a refluxing solvent like 1,4-dioxane or toluene, as seen in pyrazolo[1,5-a]pyrimidine chlorination protocols . For example, describes the conversion of 7-hydroxy-5-methyl-2-phenyl derivatives to chloro analogs using POCl₃ and triethylamine. Reaction time (3–6 hours), temperature (80–110°C), and stoichiometric ratios of POCl₃ (2–3 equivalents) are critical for optimizing yield (typically 60–85%). Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) ensures purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions, with aromatic protons appearing at δ 6.5–8.5 ppm and methyl groups at δ 2.0–2.5 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and dihedral angles between fused rings (0.8–9.1°) to validate planarity .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match theoretical molecular weights, while fragmentation patterns confirm stability .
  • IR : Absorptions at 3200–3400 cm⁻¹ (O–H stretch) and 600–800 cm⁻¹ (C–Cl stretch) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazolo[1,5-a]pyrimidines?

Discrepancies in reported activities (e.g., COX-2 inhibition vs. benzodiazepine receptor binding) arise from substituent effects and assay conditions . For example:

  • Substituent position : Chlorine at position 7 enhances electrophilicity, favoring kinase inhibition, while hydroxyl groups at position 5 improve solubility but reduce membrane permeability .
  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) and control compounds to minimize false positives .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of chloromethyl groups on binding affinity .

Q. What strategies optimize the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity challenges occur during functionalization due to competing reactivity at positions 5, 6, and 7. Key strategies include:

  • Directing groups : Use amino or hydroxyl groups to guide electrophilic substitutions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attacks at electron-deficient positions .
  • Catalysis : Transition metals (e.g., Pd) enable cross-coupling at specific sites . demonstrates ethyl carboxylate introduction via condensation with ethyl 2,4-dioxopentanoate under refluxing ethanol.

Q. How do steric and electronic properties of the chloromethyl group impact pharmacokinetic profiles?

The chloromethyl group at position 7 increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but risking off-target toxicity . Comparative studies with methyl or trifluoromethyl analogs show:

  • Metabolic stability : Chlorine’s electronegativity slows hepatic oxidation, extending half-life in vivo .
  • Cytotoxicity : Chloromethyl derivatives exhibit higher IC₅₀ values in hepatocyte assays than hydroxylated analogs, necessitating prodrug strategies .

Methodological Considerations

Q. What are the best practices for analyzing reaction intermediates during synthesis?

  • TLC monitoring : Use silica plates with UV-active indicators and eluents like ethyl acetate/hexane (1:4) .
  • In-situ FTIR : Track POCl₃ consumption via P=O stretch (1280 cm⁻¹) disappearance .
  • Quenching protocols : Neutralize excess POCl₃ with NaHCO₃ to prevent decomposition during workup .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides:

  • Dihedral angles : Fused pyrazole-pyrimidine systems show near coplanarity (≤1.3° deviation), critical for docking studies .
  • Hydrogen bonding : Intermolecular C–H···N/O interactions (2.5–3.0 Å) influence crystal packing and solubility .

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